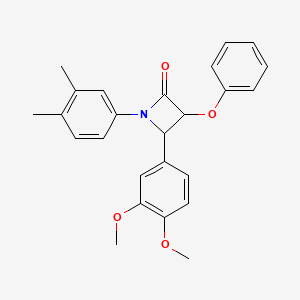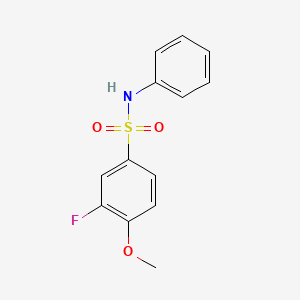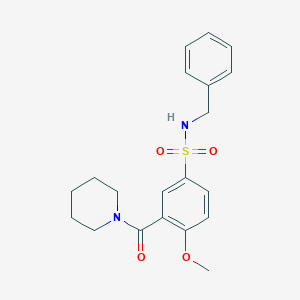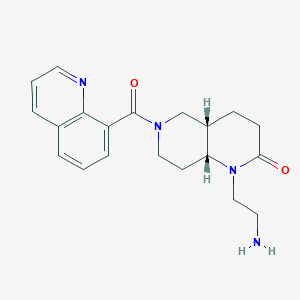
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as HX600, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. HX600 belongs to a class of compounds known as cyclohexylamides, which have been shown to exhibit anti-inflammatory and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is not fully understood, but it is believed to exert its therapeutic effects through modulation of the endocannabinoid system. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide increases the levels of endocannabinoids in the body, which in turn modulate pain and inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to modulate the immune system, with studies demonstrating its ability to regulate the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is its potent anti-inflammatory and analgesic effects, making it a valuable tool for studying pain and inflammation in preclinical models. However, the synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires specialized equipment and expertise, making it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for the study of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, including further investigation of its mechanism of action and its potential therapeutic applications. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may also be used as a tool to study the endocannabinoid system and its role in pain and inflammation. Additionally, the development of more efficient synthesis methods for 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide may enable its use in larger-scale studies and clinical trials.
In conclusion, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a novel compound with potential therapeutic applications in the treatment of pain and inflammation. Its potent anti-inflammatory and analgesic effects, as well as its ability to modulate the immune system, make it a valuable tool for studying pain and inflammation in preclinical models. Further research is needed to fully understand the mechanism of action of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide involves a multi-step process, starting with the reaction of 4-tert-butylphenol with epichlorohydrin to form 2-(4-tert-butylphenoxy)propanol. This intermediate is then reacted with N-methylcyclohexylamine and acetic acid to form the final product, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. The synthesis of 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Aplicaciones Científicas De Investigación
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory and neuropathic pain. In preclinical studies, 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of pain. 2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3/c1-14(19(23)21(5)17-8-6-7-9-18(17)22)24-16-12-10-15(11-13-16)20(2,3)4/h10-14,17-18,22H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOIOBFRCONBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,4-dichlorophenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5379904.png)

![3-(4-methylphenyl)-3-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-1-propanol](/img/structure/B5379920.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5379940.png)


![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5379964.png)
![2-{[(5-methyl-8-nitro-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5379979.png)


![ethyl 4-[2-[2-(5-nitro-2-furyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoate](/img/structure/B5379994.png)


![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[(1-propyl-1H-imidazol-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5380011.png)